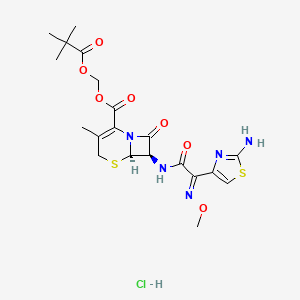

Cefetamet pivoxil hydrochloride

Vue d'ensemble

Description

Le cefetamet pivoxil chlorhydrate est un antibiotique céphalosporine de troisième génération administré par voie orale. Il s'agit d'un prod médicament qui est hydrolysé dans l'organisme pour former l'agent actif, le cefetamet. Ce composé est connu pour son excellente activité contre les principaux agents pathogènes respiratoires tels que Streptococcus pneumoniae, Haemophilus influenzae et Moraxella catarrhalis . Il est particulièrement efficace contre les souches productrices de bêta-lactamases de H. influenzae et M. catarrhalis .

Méthodes De Préparation

La préparation du cefetamet pivoxil chlorhydrate implique une voie de synthèse en plusieurs étapes. Le processus commence par la réaction de l'acide (Z)-2-(2-aminothiazol-4-yl)-2-méthoxyiminoacétique avec le p-nitrophénol, suivie de l'addition de 7-ADCA (acide 7-aminocephalosporanique). Le mélange réactionnel est ensuite agité et le pH est ajusté en utilisant de l'acide chlorhydrique pour obtenir le cefetamet . Dans l'étape suivante, le cefetamet est mis à réagir avec le pivalate d'iodométhyle, et de l'acide chlorhydrique est ajouté pour générer la forme saline, ce qui donne le cefetamet pivoxil chlorhydrate .

Analyse Des Réactions Chimiques

Hydrolysis Activation Reaction

Cefetamet pivoxil hydrochloride is enzymatically hydrolyzed in vivo to release the active metabolite cefetamet (des-pivaloylcefetamet). This reaction occurs via cleavage of the ester bond by esterases in the intestinal wall and liver .

Mechanism :

Key Data :

-

Hydrolysis occurs rapidly, with 100% conversion to cefetamet within 1–2 hours post-administration .

-

The reaction is pH-dependent, showing maximum stability between pH 3–5 under aqueous conditions .

Step 1: Condensation of 7-ADCA with Ethyl Aminothiazolyloximate

Reagents :

-

7-ADCA (7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid)

-

Ethyl aminothiazolyloximate

-

Trimethylaluminum (AlMe₃) as a catalyst

Conditions :

-

Solvent: Dichloromethane

-

Temperature: 35°C

-

Reaction Time: 2 hours

Outcome :

Step 2: Esterification with Iodomethyl Pivalate

Reagents :

-

Intermediate I

-

Iodomethyl pivalate

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

Conditions :

-

Solvent: Ethyl acetate/water mixture

-

Temperature: 20°C

-

Reaction Time: 1 hour

Outcome :

pH-Dependent Degradation Kinetics

This compound undergoes hydrolysis and degradation under varying pH and temperature conditions :

| Parameter | Value/Profile | Impact on Stability |

|---|---|---|

| Optimal pH | 3–5 | Maximum stability (U-shaped pH profile) |

| Buffer Catalysis | Acetate, phosphate | Accelerates degradation |

| Rate Constants | , | pH 2: (333K) |

Degradation Pathways :

-

Acidic conditions: Protonation of the β-lactam ring leading to ring opening.

-

Alkaline conditions: Hydroxide ion attack on the ester group.

Stability in Solid-State Formulations

This compound exhibits reduced polymer content (≤0.05%) in crystalline forms, enhancing shelf-life stability :

| Formulation | High Polymer Content Reduction | Storage Stability (12 months) |

|---|---|---|

| Crystalline composite | 0.02% (vs. 0.15% in raw) | Polymer increase <0.01% |

Key Excipient Interactions :

Comparative Reaction Routes

Earlier synthesis methods faced challenges:

Applications De Recherche Scientifique

Antibacterial Activity

Cefetamet pivoxil demonstrates significant antibacterial activity against major respiratory pathogens, including:

- Streptococcus pneumoniae

- Haemophilus influenzae

- Moraxella catarrhalis

- Group A beta-haemolytic streptococci

It has shown effectiveness against beta-lactamase-producing strains of H. influenzae and M. catarrhalis but has limited efficacy against penicillin-resistant S. pneumoniae . Additionally, cefetamet pivoxil is effective against Neisseria gonorrhoeae and has a broad spectrum of activity against Enterobacteriaceae, making it suitable for treating various infections.

Comparative Efficacy

Clinical trials have indicated that cefetamet pivoxil is comparable to other antibiotics in treating several conditions:

| Condition | Comparative Agents | Efficacy |

|---|---|---|

| Otitis media | Amoxicillin, Cefaclor | Equivalent efficacy |

| Pneumonia | Cefixime, Amoxicillin | Equivalent efficacy |

| Pharyngotonsillitis | Phenoxymethylpenicillin | 7-day course as effective as 10-day course |

| Complicated urinary tract infections | Cefadroxil, Cefaclor | Similar efficacy |

In a review of clinical data involving over 4,000 patients, cefetamet pivoxil was found to be at least as effective as other recommended antibiotics for treating complicated urinary tract infections and respiratory tract infections .

Pharmacokinetics

Cefetamet pivoxil exhibits favorable pharmacokinetic properties that enhance its clinical utility:

- Dosage : Standard adult doses are 500 mg twice daily; for children, 10 mg/kg twice daily.

- Bioavailability : It maintains plasma concentrations above the minimum inhibitory concentration (MIC90) for susceptible organisms between doses.

- Tolerability : Adverse effects are generally mild and primarily gastrointestinal (diarrhea, nausea), with a low incidence of treatment discontinuation due to side effects .

Respiratory Tract Infections

Cefetamet pivoxil has been effectively used in outpatient settings for treating community-acquired respiratory tract infections due to its stability against beta-lactamase-producing bacteria. Its use is particularly beneficial in areas where penicillin resistance is prevalent .

Urinary Tract Infections

The drug has shown high efficacy in treating urinary tract infections, including pyelonephritis. Its pharmacokinetic profile supports good compliance due to the twice-daily dosing regimen .

Gonorrhea Treatment

Preliminary studies suggest that a single dose of cefetamet pivoxil can effectively eradicate N. gonorrhoeae in both men and women, offering a convenient treatment option for this infection .

Case Studies and Research Findings

Numerous studies have documented the clinical effectiveness and safety profile of cefetamet pivoxil. For instance:

- A study involving 3,128 patients treated with cefetamet pivoxil reported only 7.2% experiencing adverse events, primarily gastrointestinal in nature .

- In controlled trials for pharyngotonsillitis caused by group A streptococci, cefetamet pivoxil demonstrated comparable outcomes to traditional treatments with fewer doses required .

Mécanisme D'action

Cefetamet pivoxil hydrochloride exerts its bactericidal action by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall . This inhibition is achieved by binding to one or more of the penicillin-binding proteins (PBPs), which are essential for cell wall synthesis . By preventing the cross-linking of peptidoglycan chains, this compound disrupts the structural integrity of the bacterial cell wall, leading to cell lysis and death .

Comparaison Avec Des Composés Similaires

Le cefetamet pivoxil chlorhydrate est comparable aux autres céphalosporines de troisième génération telles que la céfuroxime axétil, la céfpodoxime proxétil et la céfixime . Ces composés partagent des mécanismes d'action et des spectres antibactériens similaires. Le cefetamet pivoxil chlorhydrate est unique en raison de sa stabilité accrue contre les bêta-lactamases et de son activité à large spectre contre les bactéries à Gram positif et à Gram négatif . D'autres composés similaires comprennent la céfadroxil, la céfaclor et la céfuroxime axétil, qui sont également utilisés pour traiter les infections respiratoires et urinaires .

Activité Biologique

Cefetamet pivoxil hydrochloride is an oral third-generation cephalosporin antibiotic, notable for its broad-spectrum antibacterial activity. This compound is a prodrug that is hydrolyzed in the body to yield the active agent, cefetamet. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are crucial for peptidoglycan cross-linking in bacterial cell walls. This article explores the biological activity of this compound, including its efficacy against various pathogens, pharmacokinetics, and case studies.

This compound functions primarily by:

- Inhibition of Peptidoglycan Synthesis : It binds to PBPs, disrupting the final transpeptidation step in peptidoglycan synthesis, leading to bacterial cell lysis and death .

- Broad-Spectrum Activity : It exhibits activity against both Gram-positive and Gram-negative bacteria, making it effective for treating a variety of infections .

Antibacterial Spectrum

This compound has demonstrated significant in vitro activity against several key respiratory pathogens:

| Pathogen | Activity |

|---|---|

| Streptococcus pneumoniae | Excellent (but poor against penicillin-resistant strains) |

| Haemophilus influenzae | Effective against β-lactamase-producing strains |

| Moraxella catarrhalis | Effective against β-lactamase-producing strains |

| Neisseria gonorrhoeae | Marked activity |

| Enterobacteriaceae | Broad-spectrum activity |

| Staphylococcus spp. | Resistant |

| Pseudomonas spp. | Resistant |

This broad spectrum makes cefetamet pivoxil a suitable choice for treating community-acquired respiratory tract infections .

Pharmacokinetics

Cefetamet pivoxil is well-absorbed when administered orally, with bioavailability studies indicating effective systemic absorption. In clinical settings, it has been shown to maintain therapeutic levels in patients with complicated urinary tract infections, achieving bacteriological eradication rates of approximately 92% in diabetic patients compared to 87.5% in non-diabetics .

Case Studies and Clinical Efficacy

- Diabetic Patients with Urinary Tract Infections :

- Bactericidal Potential Against Staphylococcus aureus :

Analytical Methods for this compound

Various analytical methods have been developed to quantify cefetamet pivoxil in pharmaceutical formulations:

These methods ensure that cefetamet pivoxil formulations meet regulatory standards for identity, purity, and potency.

Propriétés

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O7S2.ClH/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4;/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26);1H/b24-11-;/t12-,16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAAOHMIKXULDKJ-IZXJIOGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClN5O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111696-23-2 | |

| Record name | Cefetamet pivoxil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111696-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro 15-8075 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111696232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFETAMET PIVOXIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YE9732GFU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Cefetamet exert its antibacterial effect?

A1: Cefetamet, the active metabolite of Cefetamet pivoxil, acts as a bactericidal agent by inhibiting bacterial cell wall synthesis. It does so by binding to penicillin-binding proteins (PBPs), specifically transpeptidases, which are crucial enzymes for the final stages of peptidoglycan synthesis. [] This disruption leads to a weakened cell wall and eventually bacterial cell death. []

Q2: What is the chemical structure of Cefetamet pivoxil hydrochloride?

A2: this compound is a cephalosporin ester prodrug. It consists of a cephem nucleus linked to a pivoxil group at the 3' position and a methylthiotetrazole group at the 5' position. The hydrochloride salt is formed at the 7' amino group. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula is C20H25N5O6S2 • HCl. The molecular weight is 504.01 g/mol.

Q4: How does the presence of excipients affect the stability and solubility of this compound?

A5: Excipients can significantly influence this compound's physicochemical properties. [] For instance, the choice of excipient can impact its solubility in different acceptor fluids, dissolving rate, and even its chemical stability during storage and thermolysis. []

Q5: Are there any reported interactions between this compound and specific excipients?

A6: Yes, FTIR spectroscopy studies have revealed interactions between this compound and excipients like mannitol, hydroxypropyl methyl cellulose, pregelatinized starch, lactose monohydrate, magnesium stearate, and polyvinylpyrrolidone. [] These interactions occur at specific domains within the this compound molecule and are believed to contribute to the altered physicochemical properties observed. []

Q6: How is Cefetamet pivoxil absorbed and metabolized in the body?

A7: Cefetamet pivoxil is an oral prodrug that undergoes hydrolysis to its active form, Cefetamet, during its first pass through the gut wall and/or liver. [] This process is not significantly affected by food intake, antacids, or ranitidine, although some individuals may experience delayed absorption. []

Q7: How is Cefetamet eliminated from the body?

A8: Cefetamet, the active form, is primarily eliminated unchanged in the urine via glomerular filtration. [] Dosage adjustments may be necessary for patients with renal insufficiency as elimination is directly proportional to kidney function. []

Q8: Does age influence the pharmacokinetics of Cefetamet pivoxil?

A9: While age doesn't seem to impact the bioavailability of Cefetamet pivoxil, the clearance of Cefetamet is generally higher in children and lower in the elderly compared to young adults. [, ]

Q9: Does food intake affect the absorption of Cefetamet pivoxil?

A10: Yes, while the overall effect of food on Cefetamet pivoxil absorption is not dramatic, research suggests that taking it within an hour of a meal enhances its absorption. []

Q10: Has Cefetamet pivoxil been studied in clinical trials for specific infections?

A10: Cefetamet pivoxil has been investigated in clinical trials for various infections, demonstrating comparable or superior efficacy to established treatments. These include:

- Community-acquired pneumonia: Studies show effectiveness comparable to amoxicillin and cefaclor in adults and children. [, ]

- Upper respiratory tract infections: Efficacy is comparable to cefaclor, amoxicillin, and cefixime. []

- Acute bacterial rhinosinusitis: A recent study demonstrated comparable efficacy and safety to cefdinir in Korean patients. []

- Group A beta-hemolytic streptococcal pharyngotonsillitis: A 7-day course was as effective as a 10-day course of phenoxymethylpenicillin. [, ]

- Complicated urinary tract infections: Similar efficacy was observed compared to cefadroxil, cefaclor, and cefuroxime axetil. [, ]

- Otitis media: Successful outcomes were observed in children treated with cefetamet pivoxil compared to cefaclor. []

- Uncomplicated gonorrhea: Single doses of Cefetamet pivoxil were highly effective. []

Q11: Are there known mechanisms of resistance to Cefetamet?

A13: While Cefetamet exhibits stability against beta-lactamases produced by certain bacteria like H. influenzae and M. catarrhalis, its use may be limited in areas with a high prevalence of penicillin-resistant S. pneumoniae. []

Q12: What are some challenges in formulating this compound and what strategies can be employed to overcome them?

A14: One significant challenge is its bitter taste, particularly problematic in formulations for children. [, ] Taste-masking techniques, like particle coating with acrylic acid polymers, are being explored to improve palatability. [] Additionally, developing dispersible tablets and dry syrups offers alternative delivery methods for pediatric and geriatric patients who struggle with swallowing conventional tablets. []

Q13: What analytical techniques are commonly employed to quantify this compound?

A15: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used technique for quantifying this compound in both bulk drug substances and formulated products. [, , ]

Q14: Are there standardized methods for determining residual solvents in this compound?

A16: Yes, research has focused on standardizing methods for determining residual solvents in this compound. [] Capillary gas chromatography (CGC) with appropriate columns and detection systems is a preferred method, ensuring product quality and safety. [, ]

Q15: What is the general safety profile of Cefetamet pivoxil?

A17: Clinical trials indicate Cefetamet pivoxil is generally well-tolerated, with a safety profile similar to other oral cephalosporins. [, ] Gastrointestinal side effects are the most commonly reported, typically mild and transient. [, , ]

Q16: Are there any reported cases of serious adverse effects associated with this compound?

A18: While rare, there have been isolated case reports of hepatic adverse drug reactions associated with this compound for suspension. [] These cases highlight the importance of monitoring liver function in patients receiving this medication, particularly in liquid formulations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.